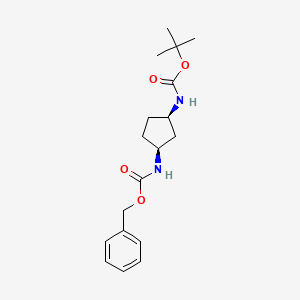

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Executive Summary

This technical guide details the stereoselective synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane , a critical chiral scaffold featuring orthogonal amine protection.[1] The (1R,3S) configuration denotes a cis-1,3-disubstituted cyclopentane system, a privileged pharmacophore in drug discovery (e.g., neuraminidase inhibitors, GPCR ligands).

The protocol leverages the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral pool starting material to establish the cis-stereochemistry, followed by a Curtius rearrangement to install the second amine functionality with retention of configuration.[1] This route ensures high enantiopurity (>98% ee) and scalability while avoiding complex desymmetrization steps.[1]

Retrosynthetic Analysis

The strategic disconnection relies on transforming a carboxylic acid into an amine via the Curtius rearrangement.[1] This allows the synthesis to trace back to the well-characterized 3-aminocyclopentanecarboxylic acid core, accessible from the Vince lactam.

Figure 1: Retrosynthetic logic flow from target to chiral precursor.

Synthetic Protocol

Phase 1: Precursor Assembly ((1R,3S)-Acid Synthesis)

Objective: Ring-opening of (+)-Vince lactam and saturation of the alkene to generate the cis-1,3-amino acid core.[1]

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Sodium Hydroxide (NaOH)[1]

-

Palladium on Carbon (10% Pd/C)[1]

-

Hydrogen gas (H₂)[1]

Step-by-Step Methodology:

-

Lactam Opening: Dissolve (+)-Vince lactam (1.0 equiv) in THF/H₂O (1:1). Add NaOH (2.0 equiv) and stir at ambient temperature to hydrolyze the lactam to the amino acid salt.

-

In-situ Protection: Add Boc₂O (1.2 equiv) directly to the reaction mixture. Stir for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate (EtOAc).[1]

-

Hydrogenation: Dissolve the crude alkene intermediate in Methanol (MeOH). Add 10 wt% Pd/C. Hydrogenate at 50 psi (3.4 bar) for 4 hours.

-

Isolation: Filter through Celite to remove the catalyst.[1] Concentrate the filtrate to yield (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.

Data Summary:

| Parameter | Specification |

|---|---|

| Starting Material | (+)-Vince Lactam (>99% ee) |

| Intermediate Yield | 90-95% (crude) |

| Final Acid Yield | 85-90% |

| Stereochemistry | Retention of cis-1,3 configuration |[1]

Phase 2: The Curtius Rearrangement (Target Synthesis)

Objective: Convert the free carboxylic acid to a Cbz-protected amine.[1]

Reagents:

-

Diphenylphosphoryl azide (DPPA)[1]

-

Triethylamine (TEA)[1]

-

Benzyl Alcohol (BnOH)[1]

-

Toluene (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under N₂, dissolve (1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (1.0 equiv) in anhydrous Toluene (0.1 M).

-

Azide Formation: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv). Stir at room temperature for 1 hour.

-

Rearrangement: Heat the reaction mixture to 80°C . Evolution of N₂ gas indicates the formation of the isocyanate.[1] Maintain temperature for 2 hours.

-

Trapping: Add Benzyl Alcohol (1.5 equiv) and increase temperature to 100°C (reflux) for 4–6 hours.

-

Chemistry: The isocyanate reacts with the alcohol to form the carbamate (Cbz group).[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash sequentially with 5% citric acid, sat. NaHCO₃, and brine.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).

Figure 2: Operational workflow for the Curtius Rearrangement sequence.

Critical Process Parameters & Troubleshooting

| Parameter | Risk Factor | Mitigation Strategy |

| Moisture Control | High | DPPA and Isocyanates are water-sensitive.[1] Use strictly anhydrous toluene and flame-dried glassware. |

| Temperature | Medium | Rearrangement requires >70°C. If too low, acyl azide accumulates (explosion hazard).[1] If too high before rearrangement, decomposition occurs. |

| Stereochemistry | Low | Curtius rearrangement proceeds with strict retention of configuration.[1] Loss of ee implies impurity in starting material.[1] |

| Purification | Medium | Symmetric urea byproducts (R-NH-CO-NH-R) can form if moisture is present.[1] These are insoluble in ether; filter them off before chromatography. |

Characterization Profile

The isolated product (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane should exhibit the following spectral characteristics:

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI):

References

-

Vince Lactam Overview: Singh, R., et al. "Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry."[1][3][6] The Chemical Record, 2024.[1][3] Link[1][3]

-

Curtius Rearrangement on Cyclopentanes: Park, K.H., et al. "Synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via Curtius rearrangement."[1] Tetrahedron Letters, 2002.[1] Link

-

Orthogonal Protection Strategies: Pinho e Melo, T. "Orthogonally Protected Diaminocyclopentenones as Synthons."[1] Organic Letters, 2023.[1] Link[1]

-

Boc-Amino Acid Precursor: "Synthesis of (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid." ChemicalBook, 2024.[1][3] Link

Sources

- 1. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. :: Vince Lactam | CAS No: 49805-30-3 | SVAK Life Sciences:: [svaklifesciences.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

characterization of Boc and Cbz protected diaminocyclopentane

An In-Depth Technical Guide to the Characterization of Boc and Cbz Protected Diaminocyclopentane

Introduction: The Cyclopentane Core in Modern Drug Discovery

The diaminocyclopentane scaffold is a privileged motif in medicinal chemistry, prized for its conformational rigidity and its ability to present amino functionalities in well-defined stereochemical orientations. These characteristics make it an invaluable building block for a diverse range of therapeutic agents, including antiviral compounds, enzyme inhibitors, and chiral ligands.[1][2] However, the inherent reactivity of the diamine necessitates a robust protection strategy to achieve selective functionalization during complex synthetic campaigns.

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed amine-protecting groups in organic synthesis. The choice between them is dictated by the overall synthetic strategy, as their stability and deprotection conditions are orthogonal. The Boc group is famously acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), while the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4]

This technical guide provides a comprehensive overview of the synthesis and, more critically, the detailed analytical s. As a self-validating system, each synthetic protocol is followed by a rigorous characterization framework, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stereochemical integrity of these crucial intermediates.

Synthesis of Mono-Protected trans-1,2-Diaminocyclopentane Derivatives

The selective mono-protection of a symmetric diamine is a foundational step in many synthetic routes. The protocols described herein are representative methods for achieving this selectivity.

Experimental Protocol 1: Synthesis of (1R,2R)-trans-N-Boc-1,2-diaminocyclopentane

This procedure leverages the slow addition of di-tert-butyl dicarbonate to a solution of the diamine, favoring mono-acylation.

Rationale: The use of a solvent system like dichloromethane (DCM) at a controlled temperature allows for a homogenous reaction. The stoichiometry is critical; using a slight excess of the diamine relative to the Boc-anhydride minimizes the formation of the di-protected species.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve trans-(1R,2R)-1,2-diaminocyclopentane (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a DCM/Methanol system (e.g., 9:1).[5][6]

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-Boc protected product.[7]

Experimental Protocol 2: Synthesis of (1R,2R)-trans-N-Cbz-1,2-diaminocyclopentane

This protocol employs classic Schotten-Baumann conditions, where the reaction is performed in a biphasic system with a base to neutralize the HCl byproduct.[8]

Rationale: The aqueous base (e.g., NaHCO₃ or NaOH) serves both to deprotonate the ammonium salt of the diamine and to quench the HCl generated during the reaction, driving the equilibrium towards product formation.[9] The dropwise addition of benzyl chloroformate is crucial to control the reaction and prevent di-protection.

Step-by-Step Methodology:

-

Dissolution: Dissolve trans-(1R,2R)-1,2-diaminocyclopentane (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1).[9]

-

Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv) to the solution and cool to 0 °C in an ice bath.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.0 equiv) dropwise to the vigorously stirring solution, ensuring the temperature is maintained below 5 °C.[3]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude material is purified by flash column chromatography to afford the pure mono-Cbz protected product.

Core Analytical Characterization

Confirming the structure and purity of the synthesized intermediates is paramount. The following sections detail the expected outcomes from standard analytical techniques.

Caption: Workflow for Synthesis and Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons.

-

Boc-Protected Diaminocyclopentane:

-

t-Butyl Group: A large, sharp singlet integrating to 9 protons is observed around δ 1.40-1.45 ppm .[10] The presence of this peak is a definitive indicator of the Boc group.

-

Cyclopentane Ring Protons: These protons typically appear as complex multiplets between δ 1.20 and 2.20 ppm . The protons attached to the carbons bearing the nitrogen atoms (CH-N) are shifted downfield to approximately δ 3.50-4.10 ppm due to the electron-withdrawing effect of the nitrogen and the carbamate group.

-

Amine Protons (NH and NH₂): The carbamate N-H proton often appears as a broad singlet or doublet around δ 4.50-5.50 ppm . The free -NH₂ protons usually appear as a broad singlet between δ 1.50-2.50 ppm , though this signal can exchange with D₂O.

-

-

Cbz-Protected Diaminocyclopentane:

-

Aromatic Protons: A multiplet integrating to 5 protons is observed in the aromatic region, typically δ 7.25-7.40 ppm .[11][12]

-

Benzylic Protons (CH₂): A sharp singlet integrating to 2 protons appears around δ 5.00-5.15 ppm .[11] This is a hallmark of the Cbz group.

-

Cyclopentane Ring Protons: Similar to the Boc-analogue, the ring protons appear as multiplets between δ 1.30 and 2.30 ppm , with the CH-N protons shifted downfield to δ 3.60-4.20 ppm .

-

Amine Protons (NH and NH₂): The carbamate N-H proton is typically observed as a broad signal between δ 5.00-6.00 ppm . The free -NH₂ protons appear as a broad singlet, often around δ 1.60-2.60 ppm .

-

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule.

| Assignment | Typical Chemical Shift (δ) for Boc-Derivative (ppm) | Typical Chemical Shift (δ) for Cbz-Derivative (ppm) | Rationale |

| Carbamate C=O | 155-157 | 156-158 | Carbonyl carbon in a carbamate environment.[13] |

| Boc Quaternary C | 78-80 | N/A | The quaternary carbon of the tert-butyl group.[10] |

| Boc Methyl C | ~28.5 | N/A | The three equivalent methyl carbons of the Boc group.[10] |

| Cbz Benzylic CH₂ | N/A | 66-68 | The benzylic carbon shielded by the adjacent oxygen. |

| Cbz Aromatic C | N/A | 127-129 (ortho, meta), 136-138 (ipso) | Characteristic shifts for a monosubstituted benzene ring.[11] |

| CH-N (Protected) | 55-60 | 56-62 | Deshielded by the attached nitrogen and carbamate group. |

| CH-N (Free) | 50-55 | 51-57 | Deshielded by the attached nitrogen, but less so than the protected carbon. |

| Cyclopentane CH₂ | 20-35 | 20-35 | Aliphatic carbons of the cyclopentane ring.[14] |

Table 1: Summary of characteristic ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[15]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium, sharp |

| N-H (Free Amine) | Stretch | 3250 - 3400 | Medium, often two bands for primary amine |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong, sharp |

| C-H (sp², Cbz only) | Stretch | 3030 - 3100 | Weak to medium |

| C=O (Carbamate) | Stretch | 1680 - 1720 | Very Strong, Sharp |

| C-O (Carbamate) | Stretch | 1160 - 1250 | Strong |

Table 2: Key IR absorption bands for protected diaminocyclopentanes.

The most diagnostic peak is the intense C=O stretch of the carbamate group, typically found around 1700 cm⁻¹.[16] Its presence is a strong confirmation of successful protection. The spectrum of the cyclopentane backbone itself will show prominent C-H stretching and bending vibrations.[17]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of the molecule, confirming its elemental composition.[]

-

Ionization: Electrospray Ionization (ESI) is commonly used, typically yielding the protonated molecular ion [M+H]⁺.

-

Boc-Protected Diaminocyclopentane (C₁₀H₂₀N₂O₂):

-

Molecular Weight: 200.28 g/mol

-

Expected [M+H]⁺: m/z 201.16

-

Key Fragments: A characteristic loss of tert-butene (56 Da) or the entire Boc group (100 Da) is often observed, leading to fragments at m/z 145 or m/z 101, respectively.

-

-

Cbz-Protected Diaminocyclopentane (C₁₃H₁₈N₂O₂):

-

Molecular Weight: 234.29 g/mol

-

Expected [M+H]⁺: m/z 235.14

-

Key Fragments: A prominent fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91 is a classic indicator of a benzyl group. Loss of the benzyl group (91 Da) or CO₂ (44 Da) are also common fragmentation pathways.

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cenmed.com [cenmed.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. total-synthesis.com [total-synthesis.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

literature review of chiral 1,3-diaminocyclopentane derivatives

An In-Depth Technical Guide to Chiral 1,3-Diaminocyclopentane Derivatives: Synthesis, Stereocontrol, and Applications

Abstract

Chiral 1,3-diaminocyclopentane derivatives represent a class of "privileged" scaffolds in modern chemistry. Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for substituents, making them exceptionally valuable as chiral ligands in asymmetric catalysis and as core structural motifs in medicinal chemistry. This guide provides a comprehensive overview of the core aspects of these derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the key enantioselective and diastereoselective synthetic strategies, explore the critical role of conformational analysis in understanding their behavior, and showcase their applications in catalysis and the development of therapeutic agents. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practical, field-proven insights.

Introduction: The Significance of the 1,3-Diaminocyclopentane Scaffold

Chiral diamines are fundamental building blocks in asymmetric synthesis, serving as the foundation for a multitude of successful chiral ligands and organocatalysts.[1][2] The incorporation of these diamine functionalities onto a rigid carbocyclic framework, such as cyclopentane, offers distinct advantages over more flexible acyclic counterparts. The cyclopentane ring exists in non-planar "envelope" and "twist" conformations, which reduces torsional strain and locks substituents into pseudo-axial and pseudo-equatorial positions.[3] This conformational restriction is paramount, as it creates a well-defined and predictable chiral environment essential for high stereocontrol in chemical transformations.

The 1,3-substitution pattern is particularly noteworthy. It allows the two amino groups to act as bidentate ligands, coordinating to metal centers with a natural bite angle conducive to forming stable chelate rings. This pre-organization is a key principle in the design of effective catalysts for a wide range of reactions, from hydrogenation to cross-coupling.[4] In medicinal chemistry, this same rigidity allows the diamine core to serve as a robust scaffold, precisely positioning pharmacophoric groups to optimize interactions with biological targets like enzymes and receptors.[5][6]

Caption: General workflow from synthesis to application of chiral 1,3-diaminocyclopentane derivatives.

Synthesis of Chiral 1,3-Diaminocyclopentane Derivatives

The construction of the chiral 1,3-diaminocyclopentane core with precise control over both relative (cis/trans) and absolute stereochemistry is a significant synthetic challenge. Several powerful strategies have been developed to address this.

Enantioselective Synthesis via C-H Insertion

One of the most elegant approaches to creating a chiral quaternary center, often found in these derivatives, is through an intramolecular C-H insertion reaction. A notable example is the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors.[7] This synthesis begins with a chiral precursor, often derived from the chiral pool (e.g., L-serine), and utilizes an alkylidenecarbene 1,5-C-H insertion as the key step to form the cyclopentane ring with high enantiomeric excess.[8][9]

The causality behind this strategy is the generation of a highly reactive carbene intermediate that is geometrically constrained, favoring insertion into a specific C-H bond to create the five-membered ring. The stereochemistry of the final product is dictated by the chirality of the starting material.

Caption: Key steps in the enantioselective synthesis of ACPD via C-H insertion.

Sustainable Synthesis from Bio-based Feedstocks

Modern synthetic chemistry increasingly emphasizes sustainability. A novel and green route for producing cyclopentane-1,3-diamine (CPDA) has been established starting from hemicellulosic feedstock.[10][11] This multi-step synthesis involves key transformations such as the Piancatelli rearrangement of furfuryl alcohol and the hydrogenation of an oxime intermediate, demonstrating a viable pathway from renewable resources to valuable chiral building blocks.[11]

Orthogonally Protected Synthons

A significant challenge in working with diamines is the selective functionalization of one amino group in the presence of the other. This can be overcome by using orthogonally protected diaminocyclopentane synthons.[12] For instance, a three-component reaction using furfural and two different amines can generate mixed trans-4,5-diaminocyclopentenones where the amine protecting groups can be removed under different conditions.[12] This strategy provides chemists with the flexibility to perform stepwise modifications, which is crucial for building complex molecules and for creating libraries of analogs in drug discovery.

Conformational Analysis: The Key to Function

The biological activity and catalytic efficacy of 1,3-diaminocyclopentane derivatives are intrinsically linked to their three-dimensional structure. Unlike the planar representation often drawn, the cyclopentane ring is puckered. The two most common conformations are the "envelope" (C_s symmetry), where one carbon is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two carbons are displaced on opposite sides of the plane formed by the other three.

A detailed study on ACPD isomers revealed the profound impact of stereochemistry and pH on conformational preference.[13]

-

cis-Isomer : At physiological pH, this isomer prefers a conformation where both carboxyl groups are in equatorial-like positions to minimize steric hindrance.

-

trans-Isomer : In contrast, the trans-isomer is stabilized by an electrostatic attraction between the axial-like protonated amino group (α-NH3+) and the axial-like carboxylate group (γ-CO2–).

This conformational control is critical. In catalysis, it dictates the shape of the chiral pocket around the metal center. In medicinal chemistry, it determines how the pharmacophoric groups are presented to a receptor binding site.

Applications in Asymmetric Catalysis

Chiral 1,3-diaminocyclopentane derivatives are highly effective as ligands in a wide array of metal-catalyzed asymmetric reactions. The diamine moiety can be readily derivatized (e.g., to form Schiff bases, amides, or phosphines) to fine-tune the steric and electronic properties of the resulting catalyst.

While direct examples for 1,3-diaminocyclopentane are specialized, the principles are well-established by analogy with the extensively studied 1,2-diaminocyclohexane systems.[2][14] These ligands coordinate to metals like rhodium, ruthenium, palladium, and copper, enabling highly enantioselective transformations.

Table 1: Potential Catalytic Applications for Chiral 1,3-Diaminocyclopentane Ligands

| Reaction Type | Metal | Role of Diamine Ligand | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru, Rh, Mn | Forms a chiral environment to control the facial selectivity of H₂ addition to ketones or olefins.[14] | Chiral Alcohols, Alkanes |

| Cross-Coupling (e.g., Buchwald-Hartwig) | Pd, Cu | Accelerates reductive elimination and controls the stereochemistry of C-N or C-O bond formation.[15] | Chiral Amines, Ethers |

| 1,3-Dipolar Cycloaddition | Ag, Cu | Coordinates to the metal, creating a chiral Lewis acid that directs the approach of the dipolarophile.[16][17] | Enantioenriched Pyrrolidines |

Caption: A generalized catalytic cycle for a cross-coupling reaction where L* is a chiral diamine ligand.

Applications in Medicinal Chemistry

The rigid cyclopentane scaffold is ideal for positioning functional groups in a precise spatial arrangement, a key requirement for effective interaction with biological targets.

α1a-Receptor Antagonists

Derivatives of 1,3-diaminocyclopentane have been synthesized and evaluated as selective α1a-adrenoceptor antagonists.[5] A divergent chemical strategy allowed for the rapid preparation of all possible stereoisomers, revealing that the biological activity was highly dependent on the specific stereochemistry of the diamine core. This highlights the scaffold's utility in exploring structure-activity relationships (SAR).

Glutamate Receptor Agonists

As previously mentioned, (1S,3R)-ACPD is a conformationally restricted analog of glutamate and acts as a potent agonist for group I and group II metabotropic glutamate receptors.[7][8] Its constrained structure was instrumental in elucidating the different pharmacological profiles of these receptor subtypes, demonstrating the power of using rigid scaffolds to probe complex biological systems.

Detailed Experimental Protocols

To provide actionable insights, this section details representative experimental procedures.

Protocol 1: Enantioselective Synthesis of a Cyclopentene Intermediate for ACPD

This protocol is adapted from the C-H insertion methodology described in the literature.[8][9]

-

Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the chiral ketone precursor (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of lithio(trimethylsilyl)diazomethane (1.2 equiv) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the resulting mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclopentene-containing C-H insertion product in high enantiomeric excess.

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition (General Procedure)

This protocol is based on established methods using chiral diamine-derived ligands.[17]

-

Catalyst Preparation: In a dry Schlenk tube under argon, stir the silver acetate (AgOAc, 0.1 equiv) and the chiral diamine-derived ligand (e.g., a phosphoramidite, 0.11 equiv) in anhydrous dichloromethane (DCM) for 30 minutes at room temperature.

-

Reaction Mixture: In a separate flask, dissolve the imino ester (1.0 equiv) and the dipolarophile (e.g., an α,β-unsaturated aldehyde, 1.2 equiv) in DCM.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the pre-formed catalyst solution via cannula.

-

Monitoring: Stir the reaction at this temperature until the starting imino ester is consumed, as determined by TLC analysis.

-

Workup: Concentrate the reaction mixture in vacuo.

-

Purification and Analysis: Purify the residue by flash chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

Conclusion and Future Outlook

Chiral 1,3-diaminocyclopentane derivatives have firmly established their place as versatile and powerful scaffolds in both synthetic and medicinal chemistry. Their unique conformational rigidity and the stereochemical diversity accessible through modern synthetic methods allow for the rational design of highly effective chiral ligands and biologically active molecules.

Future research will likely focus on several key areas:

-

New Synthetic Methods: The development of more efficient, scalable, and sustainable routes, including novel catalytic C-H functionalization and biocatalytic approaches, will make these scaffolds more accessible.

-

Novel Ligand Design: Expanding the library of ligands based on this core for a broader range of asymmetric transformations, particularly with earth-abundant metals, is an active area of research.[14]

-

Advanced Medicinal Chemistry Applications: The use of these derivatives as peptide mimetics and as cores for combinatorial libraries will continue to be a fruitful strategy in the quest for new therapeutic agents with improved potency and selectivity.

The continued exploration of the rich chemistry of chiral 1,3-diaminocyclopentane derivatives promises to yield further innovations, driving progress in catalysis, drug discovery, and materials science.

References

- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.

- Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

- Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, ACS Figshare.

- Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene.

- Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation.

- Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condens

- Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A.

- Preparation and evaluation of 1,3-diaminocyclopentane-linked dihydropyrimidinone derivatives as selective alpha1a-receptor antagonists.

- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.

- Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis.

- Chiral Diaminocarbene Complexes, Synthesis and Application in Asymmetric Catalysis.

- The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv

- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines.

- Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.

- Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Diamine-Derived C

- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

- 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and evaluation of 1,3-diaminocyclopentane-linked dihydropyrimidinone derivatives as selective alpha1a-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Orthogonal Protection in Diamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the precise manipulation of functional groups is paramount. Among the myriad of synthetic challenges, the selective functionalization of diamines stands out as a frequent and critical task. This guide provides a deep dive into the core principles and practical applications of orthogonal protecting groups in diamine synthesis, offering field-proven insights and detailed methodologies to navigate this essential aspect of modern chemistry.

The Challenge of Selectivity in Diamine Chemistry

Diamines, organic compounds bearing two amino groups, are foundational building blocks in a vast array of biologically active molecules, polymers, and advanced materials. Their inherent nucleophilicity makes them highly reactive, a double-edged sword that can lead to a complex mixture of products in the absence of a well-defined synthetic strategy. The primary challenge lies in differentiating between two chemically similar amine functionalities to achieve selective modification at one site while the other remains untouched. This is where the concept of orthogonal protection becomes an indispensable tool for the synthetic chemist.

The Principle of Orthogonality: A Paradigm of Selective Control

Orthogonal protection is a strategy that employs multiple protecting groups within the same molecule, each of which can be removed under a unique set of conditions without affecting the others.[1][2] This principle allows for the sequential unmasking and reaction of specific functional groups, providing a powerful method for directing the course of a synthesis.[3] In the context of diamine synthesis, this means that two different protecting groups can be installed on the two amino groups, enabling the selective deprotection and subsequent functionalization of one amine in the presence of the other.[4]

The selection of an orthogonal protecting group strategy is dictated by the overall synthetic plan, including the stability of the substrate and the reaction conditions required for subsequent transformations. The most effective strategies rely on protecting groups that are cleaved by fundamentally different mechanisms.[1]

A Toolkit of Orthogonal Protecting Groups for Amines

A variety of amine protecting groups have been developed, each with its own characteristic stability and deprotection conditions. The most commonly employed orthogonal pairs in diamine synthesis include combinations of acid-labile, base-labile, and hydrogenolysis-labile groups.

The Workhorses: Boc, Cbz, and Fmoc

The tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups represent the cornerstone of orthogonal amine protection strategies.[5]

-

tert-Butoxycarbonyl (Boc): This widely used protecting group is stable to a broad range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[4] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5]

-

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] This provides a mild and highly selective deprotection method.

-

9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is labile to basic conditions, typically a solution of piperidine in an organic solvent.[5] Its stability in acidic and hydrogenolytic conditions makes it an excellent orthogonal partner for Boc and Cbz.

The distinct cleavage conditions of these three groups form the basis of a powerful three-dimensional orthogonal protection scheme.

Expanding the Toolbox: Alloc and Other Specialized Groups

Beyond the primary trio, other protecting groups offer additional layers of orthogonality:

-

Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions but can be selectively removed by transition metal catalysis, typically using a palladium(0) catalyst. This provides another dimension of orthogonality.

-

Dde and ivDde: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) are protecting groups that are stable to both acidic and basic conditions used for Boc and Fmoc removal, but are cleaved with hydrazine.

-

Nosyl (Ns): The 2-nitrobenzenesulfonyl (Ns) group is a robust protecting group that can be cleaved under mild reductive conditions or by nucleophilic attack with a thiol. It has found utility in the synthesis of polyamines.[6]

The following table summarizes the key characteristics of these common amine protecting groups:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Alloc |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Cbz, Fmoc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Dde-OH | 2% Hydrazine in DMF | Boc, Fmoc, Cbz |

Strategic Application: A Visual Guide to Orthogonal Deprotection

The power of orthogonal protection lies in the ability to selectively deprotect one amine group while leaving the other protected. This allows for a stepwise and controlled approach to the synthesis of unsymmetrical diamines.

Figure 1: A conceptual workflow illustrating the orthogonal deprotection of a diamine protected with Boc and Fmoc groups.

Experimental Protocols: From Theory to Practice

The successful implementation of an orthogonal protection strategy hinges on robust and reliable experimental procedures. The following protocols provide detailed, step-by-step methodologies for key transformations in diamine synthesis.

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine

This protocol describes a general method for the selective mono-protection of a symmetrical diamine using an in-situ generated HCl salt to deactivate one of the amino groups.[7]

Materials:

-

Symmetrical diamine (1 eq)

-

Anhydrous methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 eq)

-

2N Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the symmetrical diamine (1 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add chlorotrimethylsilane (1 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of the diamine should form.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-salt.

-

Add di-tert-butyl dicarbonate (1 eq) to the mixture and continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and adjust the pH to >12 with 2N NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Causality Behind Experimental Choices: The slow, dropwise addition of Me₃SiCl generates one equivalent of HCl in situ, which protonates one of the more basic amino groups, rendering it non-nucleophilic towards the electrophilic Boc₂O. This selective deactivation is the key to achieving high yields of the mono-protected product.

Protocol 2: Orthogonal Protection of a Diamine with Boc and Fmoc

This protocol outlines the procedure for protecting a diamine with two different orthogonal protecting groups.

Materials:

-

Mono-Boc-protected diamine (from Protocol 5.1) (1 eq)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the mono-Boc-protected diamine (1 eq) in dichloromethane.

-

Add triethylamine or DIPEA (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Fmoc-Cl (1.1 eq) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the orthogonally protected diamine.

Protocol 3: Selective Deprotection of the Fmoc Group

This protocol details the selective removal of the Fmoc group in the presence of a Boc group.

Materials:

-

Boc- and Fmoc-protected diamine (from Protocol 5.2)

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the orthogonally protected diamine in 20% piperidine in DMF.

-

Stir the solution at room temperature for 30 minutes.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

-

Co-evaporate with a high-boiling point solvent like toluene to ensure complete removal of piperidine.

-

Triturate the residue with diethyl ether to precipitate the mono-Boc-protected diamine, which can be collected by filtration.

Causality Behind Experimental Choices: The basicity of piperidine is sufficient to induce the β-elimination of the fluorenyl group from the carbamate, liberating the free amine. The Boc group, being stable to basic conditions, remains intact.

Protocol 4: Selective Deprotection of the Boc Group

This protocol describes the selective removal of the Boc group in the presence of an Fmoc group.

Materials:

-

Boc- and Fmoc-protected diamine (from Protocol 5.2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the orthogonally protected diamine in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours, or until the deprotection is complete as indicated by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the mono-Fmoc-protected diamine.

Causality Behind Experimental Choices: The strong acidic nature of TFA protonates the carbonyl oxygen of the Boc group, leading to its cleavage into a stable tert-butyl cation and carbon dioxide. The Fmoc group is stable to these acidic conditions.

Case Study: Synthesis of a Complex Pharmaceutical Intermediate

The strategic application of orthogonal protecting groups is critical in the multi-step synthesis of complex pharmaceutical agents. Consider the synthesis of a hypothetical drug candidate containing an unsymmetrically substituted diamine core.

Figure 2: A synthetic workflow for a pharmaceutical intermediate utilizing an orthogonal Boc/Cbz protection strategy.

In this example, the initial mono-Boc protection allows for the introduction of the Cbz group on the second amine. Subsequent selective removal of the Boc group with acid enables the first functionalization. Finally, the Cbz group is removed via hydrogenolysis to allow for the second, distinct modification, yielding the desired unsymmetrical product. This stepwise approach, enabled by orthogonal protection, ensures a high-yielding and controlled synthesis.

Conclusion: A Cornerstone of Modern Synthesis

The use of orthogonal protecting groups is not merely a convenience but a fundamental and enabling strategy in the synthesis of complex molecules containing diamine moieties. A thorough understanding of the principles of orthogonality, the properties of different protecting groups, and the nuances of their selective removal is essential for any researcher or professional in the field of drug development and organic synthesis. By mastering these concepts and techniques, chemists can unlock the potential to construct novel and intricate molecular architectures with precision and efficiency, paving the way for the discovery of new medicines and materials.

References

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

-

Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

- Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, for solid phase peptide synthesis. In Peptides (pp. 281-284). Academic Press.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.

- Díaz-Mochón, J. J., Bialy, L., & Bradley, M. (2004).

- Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis.

- Pittelkow, M. (2007).

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

- Ikonnikov, M. V., & Semenov, V. V. (2021). An efficient synthesis of orthogonally protected spermidine. Tetrahedron Letters, 84, 153381.

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

-

ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved from [Link]

- ChemRxiv. (2025).

- Chithanna, S., Vyasamudri, S., & Yang, D. Y. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(6), 2391–2395.

- Pittelkow, M. (2007).

- Chithanna, S., Vyasamudri, S., & Yang, D. Y. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(6), 2391–2395.

- Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.

- Servín, F. A., Valles, A. R., & Gámez-Montaño, R. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

- Zhang, C., et al. (2022). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 9(1), 123-128.

- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.

- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 91-125). Academic Press.

-

ResearchGate. (n.d.). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

- Organic Letters. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

- Zhang, C., et al. (2022). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 9(1), 123-128.

- ACS Omega. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc)

-

Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

- Ikonnikov, M. V., & Semenov, V. V. (2002). An efficient synthesis of orthogonally protected spermidine. Tetrahedron Letters, 43(2), 321-323.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

Stereochemical Engineering of (1R,3S)-Diaminocyclopentane: From Meso Scaffolds to Chiral Building Blocks

Topic: Stereochemistry of (1R,3S)-Diaminocyclopentane Building Blocks Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The (1R,3S)-1,3-diaminocyclopentane scaffold represents a unique class of aliphatic rigidifiers in medicinal chemistry. Unlike its 1,2-counterparts, the 1,3-disubstitution pattern offers a specific vector geometry (approx. 120°) that mimics

Stereochemical Foundation & Conformational Analysis

The Meso Paradox

The (1R,3S) designation for 1,3-diaminocyclopentane describes the cis-isomer. Despite containing two stereogenic centers (C1 and C3), the molecule possesses an internal plane of symmetry (

-

Configuration: (1R,3S) [Identical to (1S,3R) by superimposition].

-

Relationship to Trans-Isomer: The trans-isomers, (1R,3R) and (1S,3S), constitute a chiral enantiomeric pair with

symmetry. -

Implication for Synthesis: While the parent diamine is achiral, desymmetrization (e.g., mono-protection) destroys the plane of symmetry, instantly generating a chiral center and necessitating enantioselective separation or catalysis if a specific enantiomer of the derivative is required.

Envelope Conformation & Puckering

Cyclopentane rings are not planar; they adopt "envelope" (

-

Diequatorial Preference: In the (1R,3S)-diamine, the steric bulk of the amino groups drives the equilibrium toward a conformation where both substituents occupy pseudo-equatorial positions.

-

Energetics: This diequatorial arrangement minimizes 1,3-diaxial-like repulsion, making the cis-isomer thermodynamically more stable than the trans-isomer (which must adopt an axial-equatorial conformation).

-

Chelation Geometry: Upon binding to metals (e.g., Pt(II)), the scaffold locks into a rigid bidentate bite angle, significantly distinct from the flexible ethylenediamine or the 1,2-diaminocyclohexane (DACH) ligands.

Figure 1: Stereochemical relationships and conformational preference of 1,3-diaminocyclopentane isomers.

Synthesis and Purification Strategy

The "Green" Route (Bio-based Feedstock)

A robust route utilizes furfuryl alcohol, a biomass-derived precursor, avoiding petrochemical dependency.

-

Piancatelli Rearrangement: Furfuryl alcohol

4-hydroxycyclopent-2-enone.[1] -

Isomerization: Ru-catalyzed shift to cyclopentane-1,3-dione.

-

Oximation: Conversion to cyclopentane-1,3-dioxime.

-

Hydrogenation: Rh-catalyzed reduction yields the 1,3-diamine.

-

Note: This process yields a diastereomeric mixture (cis:trans ratio varies, typically ~1:1 to 3:1 depending on catalyst).

-

Separation of Diastereomers

Since cis (meso) and trans (chiral) forms are diastereomers, they possess different physical properties.

-

Method: Selective crystallization of the dihydrochloride salts or dicarboxylic acid salts.

-

Validation: The cis-isomer typically exhibits a distinct melting point and NMR shift profile (due to symmetry) compared to the trans-racemate.

Functionalization: Creating the Building Block

To utilize (1R,3S)-diaminocyclopentane in asymmetric synthesis, it must be desymmetrized . The most common strategy is Selective Mono-Protection .

Protocol: Selective Mono-Boc Protection

Context: Direct reaction with (Boc)

Reagents:

-

(1R,3S)-1,3-diaminocyclopentane (Meso)

-

HCl (1.25 M in MeOH)

-

Di-tert-butyl dicarbonate ((Boc)

O) -

Solvent: Methanol[2]

Step-by-Step Methodology:

-

Acidification: Dissolve the diamine (10 mmol) in MeOH (50 mL). Add HCl/MeOH (10 mmol, 1.0 eq) dropwise at 0°C.

-

Equilibration: Stir for 30 min to ensure proton exchange equilibrium.

-

Acylation: Add (Boc)

O (10 mmol, 1.0 eq) in MeOH dropwise over 1 hour.-

Selectivity: The unprotonated amine reacts rapidly. The protonated amine is unreactive. The electrostatic repulsion in the mono-protonated species discourages second protonation but allows reaction of the free amine end.

-

-

Workup:

-

Evaporate MeOH.

-

Partition between water and ether (removes di-Boc byproduct).

-

Basify the aqueous layer (pH > 12) with NaOH.

-

Extract with DCM to recover the Mono-Boc-diamine .

-

-

Yield: Typically 60-75% (vs. 33% statistical max without pH control).

Desymmetrization to Chiral Scaffolds

Once mono-protected, the molecule is no longer meso; it is now a racemic mixture of enantiomers (if the protection creates a chiral center relative to the ring, though strictly, mono-substitution of a meso-1,3 system creates a chiral molecule).

-

Correction: Mono-substitution of (1R,3S) makes the C1 and C3 positions non-equivalent. The resulting molecule is chiral (e.g., (1R,3S)-N-Boc-1,3-diaminocyclopentane).

-

Enzymatic Resolution: Lipase-catalyzed acetylation of the free amine in the Mono-Boc intermediate can kinetically resolve the enantiomers, providing optically pure building blocks.

Applications in Drug Discovery[6][7]

Platinum(II) Antitumor Complexes

The cis-1,3-diamine ligand forms a specific 6-membered chelate ring with Platinum.

-

Complex: [PtCl

(cis-1,3-diaminocyclopentane)]. -

Efficacy: Studies indicate this complex exhibits higher cytotoxicity than Cisplatin and the trans-isomer variants in certain tumor lines.

-

Mechanism: The fixed bite angle and the hydrophobic shielding of the cyclopentane ring alter the DNA-adduct profile and cellular uptake kinetics.

Peptidomimetics & GPCR Ligands

The 1,3-disposition mimics the

-

CCR2 Antagonists: Used as a core spacer to orient aromatic pharmacophores.

-

Farnesyltransferase Inhibitors: Although less effective than flexible linkers for this specific target, the scaffold is used to probe active site rigidity.

Quantitative Data Summary

| Parameter | (1R,3S)-Cis Isomer | (1R,3R)/(1S,3S)-Trans Isomer |

| Symmetry | Plane of Symmetry ( | |

| Chirality | Meso (Achiral) | Chiral (Enantiomers) |

| Preferred Conformation | Diequatorial Envelope | Axial-Equatorial |

| Pt-Complex Cytotoxicity | High (Superior to Cisplatin in specific lines) | Moderate/Low |

| Dipole Moment | Non-zero (vectors add) | Lower (vectors partially cancel) |

Visualization of Synthesis Workflow

Figure 2: Green synthesis route from biomass to the meso-diamine scaffold.[4]

References

-

Bio-based Synthesis: van Slagmaat, C. A. M. R., et al. "Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation."[1] Green Chemistry, 2021, 23, 7100-7114. Link

-

Mono-Protection Protocol: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 2017, 61(1), 23-27.[5] Link

-

Platinum Complexes: Hoeschele, J. D., et al.[6] "The role of the cycloalkane ring in the series of [PtCl2(N-N)] complexes." Inorganic Chemistry, (Cited in context of cis-1,3-DACH derivatives).[6][7]

-

Conformational Analysis: Schoepp, D. D., et al. "Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid...". European Journal of Pharmacology, 1991. Link

-

Desymmetrization: Zhao, J., et al. "Diastereoselective Formal 1,3-Dipolar Cycloaddition... Enables Desymmetrization of Cyclopentenediones."[8] Molecules, 2023.[8] Link

Sources

- 1. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (1R,3S)-Diaminocyclopentane: Strategies from Diverse Starting Materials

The (1R,3S)-diaminocyclopentane scaffold is a privileged structural motif in modern medicinal chemistry, imparting critical conformational rigidity and providing key vectors for molecular recognition. Its incorporation into therapeutic candidates, particularly antiviral agents, has underscored the demand for efficient and stereocontrolled synthetic routes. This guide provides a comprehensive technical overview of the primary strategies for synthesizing this valuable chiral building block, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights into the synthesis from a range of starting materials.

The Chemoenzymatic Approach: A Racemic Start to Enantiopure Excellence from Cyclopentadiene

One of the most robust and industrially scalable methods for accessing (1R,3S)-diaminocyclopentane begins with the achiral and inexpensive diene, cyclopentadiene. This strategy hinges on a pivotal enzymatic kinetic resolution to establish the desired stereochemistry. The overall workflow is a testament to the power of combining classical organic reactions with highly selective biocatalysis.

Core Strategy: Hetero-Diels-Alder and Enzymatic Resolution

The synthesis commences with a [4+2] hetero-Diels-Alder cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile. This reaction efficiently constructs the cyclopentene ring with the required cis-relationship between the oxygen and nitrogen atoms in the resulting bicyclic adduct. Subsequent reduction of the weak N-O bond furnishes a racemic amino alcohol. The crucial stereochemical control is then introduced via enzymatic kinetic resolution, where a lipase selectively acylates one enantiomer, allowing for the separation of the desired (1R,3S)-configured precursor.[1]

Experimental Workflow and Mechanistic Insights

The synthesis can be broken down into several key stages, each with its own set of critical parameters and mechanistic underpinnings.

The reaction is initiated by the oxidation of a protected hydroxylamine, such as N-Boc-hydroxylamine, to generate a transient N-acylnitroso species. This highly reactive dienophile is immediately trapped by cyclopentadiene in a concerted cycloaddition reaction. The choice of the protecting group on the hydroxylamine is critical; the tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal in later steps.

Protocol 1: Synthesis of Racemic cis-N-Boc-3-hydroxycyclopent-4-en-1-amine

-

Generation of the Nitroso Dienophile: In a reaction vessel, tert-butyl hydroxylamine carbonate is oxidized in the presence of a catalyst, such as copper chloride, and a ligand like 2-ethyl-2-oxazoline.[2]

-

Cycloaddition: Freshly cracked cyclopentadiene is added to the reaction mixture containing the in-situ generated nitroso compound. The reaction proceeds at room temperature.

-

N-O Bond Reduction: The resulting bicyclic oxazine is then subjected to reduction. A common and effective method utilizes zinc powder in acetic acid, which selectively cleaves the N-O bond to yield the racemic amino alcohol, (±)-cis-N-Boc-3-hydroxycyclopent-4-en-1-amine.[2]

This is the cornerstone of the chemoenzymatic approach. A lipase, such as Novozym 435, is used to selectively acylate the (1S,3R)-enantiomer of the racemic amino alcohol, leaving the desired (1R,3S)-enantiomer unreacted. The choice of acylating agent, often vinyl acetate, is crucial as it results in the formation of a non-reversible acetylated product and acetaldehyde as a benign byproduct.

Protocol 2: Enzymatic Resolution

-

Reaction Setup: The racemic amino alcohol is dissolved in a suitable organic solvent (e.g., toluene or THF).

-

Enzyme and Acylating Agent: Novozym 435 lipase and vinyl acetate are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically 25-40 °C) and monitored for conversion, aiming for approximately 50% acylation.

-

Separation: Upon reaching the target conversion, the enzyme is filtered off. The reaction mixture, now containing the acetylated (1S,3R)-enantiomer and the unreacted (1R,3S)-amino alcohol, is separated by column chromatography. The high enantiomeric excess (>99% e.e.) of both the recovered starting material and the acetylated product is a hallmark of this step.[1]

The enantiopure (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is then carried forward through a series of standard transformations to introduce the second amino group and saturate the cyclopentene ring.

Protocol 3: Final Elaboration

-

Hydrogenation: The double bond of the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine.[1]

-

Introduction of the Second Amine: The hydroxyl group is converted into a good leaving group, for example, by mesylation (using methanesulfonyl chloride) or tosylation. Subsequent reaction with sodium azide, followed by reduction of the azide (e.g., via hydrogenation or with triphenylphosphine), introduces the second amino group with inversion of stereochemistry, leading to the desired cis-diamine.

-

Deprotection: Finally, the Boc protecting group(s) are removed under acidic conditions (e.g., with HCl in an alcohol or dioxane) to afford (1R,3S)-diaminocyclopentane, often isolated as its dihydrochloride salt.

Data Summary

| Step | Product | Typical Yield | Optical Purity (e.e.) |

| Hetero-Diels-Alder & Reduction | (±)-cis-N-Boc-3-hydroxycyclopent-4-en-1-amine | Good | Racemic |

| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |

| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% |

| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |

Workflow Visualization

Caption: Chemoenzymatic synthesis of (1R,3S)-diaminocyclopentane.

The "Green" Chemistry Approach: From Biomass to Building Block

A sustainable and innovative route to cyclopentane-1,3-diamine has been developed starting from furfuryl alcohol, a platform chemical derivable from hemicellulose.[3] This pathway leverages rearrangement and isomerization reactions to construct the cyclopentane core, offering a renewable alternative to petroleum-based starting materials.

Core Strategy: Piancatelli Rearrangement and Dione Conversion

The synthesis begins with the acid-catalyzed Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This intermediate is then isomerized to the more stable cyclopentane-1,3-dione. The dione serves as a key precursor, which is converted to a dioxime and subsequently hydrogenated to yield cyclopentane-1,3-diamine as a mixture of cis and trans isomers.[3][4] The stereoselective synthesis of the desired (1R,3S) isomer from this racemic mixture would require a subsequent resolution step.

Experimental Workflow

Protocol 4: Synthesis of Cyclopentane-1,3-diamine from Furfuryl Alcohol

-

Piancatelli Rearrangement: Furfuryl alcohol is treated with a catalytic amount of acid in an aqueous medium to induce rearrangement to 4-hydroxycyclopent-2-enone.

-

Isomerization: The resulting 4-hydroxycyclopent-2-enone is isomerized to cyclopentane-1,3-dione. This can be achieved using a ruthenium catalyst, such as the Shvo catalyst.[3]

-

Oximation: Cyclopentane-1,3-dione is reacted with hydroxylamine to form cyclopentane-1,3-dioxime.

-

Hydrogenation: The dioxime is reduced to cyclopentane-1,3-diamine using a catalyst like rhodium on carbon (Rh/C) under a hydrogen atmosphere.[3] This step produces a mixture of cis- and trans-diamines.

-

Resolution: The racemic mixture of diamines would then need to be resolved, for example, by forming diastereomeric salts with a chiral acid, to isolate the (1R,3S)-enantiomer.

Workflow Visualization

Caption: "Green" synthesis of (1R,3S)-diaminocyclopentane from furfuryl alcohol.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The chiral pool, comprising readily available, enantiopure natural products like amino acids and sugars, provides an elegant starting point for asymmetric synthesis.[5] L-serine and its derivatives, such as Garner's aldehyde, have been successfully employed to synthesize precursors to (1R,3S)-diaminocyclopentane, where the initial stereocenter of the starting material directs the formation of subsequent chiral centers.

Core Strategy: Intramolecular C-H Insertion

An enantioselective synthesis of a related dicarboxylic acid analogue, (1S,3R)-ACPD, has been achieved starting from Garner's aldehyde, which is derived from L-serine.[6] A key step in this route is an alkylidene carbene 1,5-C-H insertion reaction to form the cyclopentane ring. This strategy showcases how the stereochemistry of the starting material can be effectively translated to the final product.

Causality and Key Transformations

The inherent chirality of the starting material is the cornerstone of this approach. All subsequent transformations are designed to be stereoconservative or to proceed with high diastereoselectivity, influenced by the existing stereocenter. The intramolecular C-H insertion is a powerful ring-closing strategy that can create a new stereocenter with a predictable outcome based on the conformation of the acyclic precursor.

Synthesis via Epoxide Ring-Opening

Another versatile strategy for the synthesis of diaminocyclopentane derivatives involves the regio- and stereoselective ring-opening of cyclopentene-derived epoxides.[7][8] This approach allows for the controlled installation of two functional groups across the cyclopentane ring.

Core Strategy: Nucleophilic Attack on Epoxides

The synthesis begins with the epoxidation of a substituted cyclopentene, often an allylic amine. The resulting epoxide can then be opened by a nitrogen nucleophile. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) can be influenced by the choice of nucleophile, catalyst (Lewis or Brønsted acid/base), and the substituents on the starting material.[8]

Experimental Workflow

Protocol 5: Diaminocyclopentanol Synthesis via Epoxide Opening

-

Epoxide Formation: An N-protected allylic aminocyclopentene is treated with an oxidizing agent like m-CPBA to form the corresponding epoxide. The stereochemistry of the epoxidation can often be directed by the existing allylic substituent.[9]

-

Ring-Opening: The epoxide is then treated with an amine nucleophile. The reaction can be catalyzed by Lewis acids (e.g., Zn(ClO4)2) or bases (e.g., Cs2CO3) to promote the ring-opening.[8] The choice of catalyst can influence the regiochemical outcome.

-

Further Elaboration: The resulting amino alcohol can then be further functionalized, for example, by converting the hydroxyl group into a second amino group as described in Protocol 3.

Conclusion

The synthesis of (1R,3S)-diaminocyclopentane can be approached from a variety of starting materials, each with its own set of advantages and challenges. The chemoenzymatic route starting from cyclopentadiene offers a highly efficient and scalable method for producing enantiopure material, making it attractive for industrial applications. The "green" route from furfuryl alcohol presents a sustainable alternative, though stereochemical control requires a resolution step. Chiral pool synthesis provides an elegant way to leverage pre-existing stereochemistry, while epoxide ring-opening strategies offer a flexible approach to functionalized cyclopentane derivatives. The choice of the optimal route will depend on factors such as the desired scale of production, cost of starting materials, and the specific synthetic capabilities of the research or manufacturing environment.

References

-

Pashkov, V., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed. [Link]

-

Pashkov, V., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520. [Link]

-

van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation | Request PDF. [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]

-

Wikipedia. (n.d.). Chiral pool. [Link]

-

Pashkov, V., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PMC. [Link]

- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

-

ACS Publications. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Chiral pool - Wikipedia [en.wikipedia.org]

- 6. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]

- 9. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Entropy: The Biological Significance of Constrained Diamine Scaffolds in High-Affinity Ligand Design

Executive Summary

In modern drug discovery, the "low-hanging fruit" of flat, aromatic, and flexible kinase inhibitors has largely been harvested. The next frontier lies in three-dimensionality (3D) and conformational control . Constrained diamine scaffolds—such as diazabicycles, spirocycles, and bridged piperazines—represent a critical toolkit for the medicinal chemist. By locking nitrogen vectors into precise orientations, these scaffolds minimize the entropic penalty of binding (

The Thermodynamic Argument: Pre-Organization vs. Induced Fit

The fundamental challenge in ligand design is optimizing the Gibbs free energy of binding (

The "Flexible Penalty"

When a flexible diamine (e.g., a linear ethylenediamine or a flexible piperazine) binds to a protein pocket, it must freeze out multiple rotatable bonds to adopt the bioactive conformation. This results in a massive loss of conformational entropy (

The Constrained Solution

Constrained diamine scaffolds are "pre-organized." They exist in a solution state that closely mimics the bioactive conformation.

-